3-(2,3-DICHLORO-PHENOXY)-PHENYLAMINE

Lipophilicity ADME Prediction Medicinal Chemistry

3-(2,3-Dichloro-phenoxy)-phenylamine, also known as 3-(2,3-dichlorophenoxy)aniline, is a synthetic organic compound with the molecular formula C12H9Cl2NO and a molecular weight of 254.11 g/mol. It belongs to the class of diphenyl ether amines, characterized by a central oxygen atom bridging a 2,3-dichlorophenyl ring and an unsubstituted aniline (phenylamine) ring at the meta position.

Molecular Formula C12H9Cl2NO
Molecular Weight 254.11 g/mol
CAS No. 887580-66-7
Cat. No. B1503233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,3-DICHLORO-PHENOXY)-PHENYLAMINE
CAS887580-66-7
Molecular FormulaC12H9Cl2NO
Molecular Weight254.11 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)OC2=C(C(=CC=C2)Cl)Cl)N
InChIInChI=1S/C12H9Cl2NO/c13-10-5-2-6-11(12(10)14)16-9-4-1-3-8(15)7-9/h1-7H,15H2
InChIKeyZUTPXSXHROJBLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2,3-Dichloro-phenoxy)-phenylamine (CAS 887580-66-7): Baseline Chemical Profile and Research-Use Classification


3-(2,3-Dichloro-phenoxy)-phenylamine, also known as 3-(2,3-dichlorophenoxy)aniline, is a synthetic organic compound with the molecular formula C12H9Cl2NO and a molecular weight of 254.11 g/mol . It belongs to the class of diphenyl ether amines, characterized by a central oxygen atom bridging a 2,3-dichlorophenyl ring and an unsubstituted aniline (phenylamine) ring at the meta position . The compound is primarily offered by specialty chemical suppliers as a research intermediate with a typical purity specification of ≥95% . Its core utility is derived from its bifunctional nature—possessing both a halogenated aromatic ether and a primary aromatic amine—making it a versatile building block in medicinal chemistry and agrochemical research for constructing more complex molecular architectures .

Why Generic Substitution of 3-(2,3-Dichloro-phenoxy)-phenylamine is Not Feasible for Rigorous Research


Procurement decisions for halogenated diphenyl ether amines cannot rely on generic substitution due to the profound impact of regioisomerism on physicochemical and biological properties. Simple positional isomer shifts—such as moving chlorine atoms from the 2,3- to the 3,4- or 2,4-positions—result in distinct chemical entities with different CAS numbers (e.g., 887580-74-7 and 26306-64-9, respectively) . These structural variations alter critical parameters like lipophilicity (logP), topological polar surface area (tPSA), and electronic distribution, which in turn govern molecular recognition, membrane permeability, and target binding in both biological systems and materials science [1]. Without direct, compound-specific validation, substituting one isomer for another introduces uncontrolled variables that can invalidate structure-activity relationship (SAR) studies and lead to non-reproducible research outcomes. The following section details the quantifiable physicochemical differentiators for the target compound.

Quantifiable Differentiation Evidence for 3-(2,3-Dichloro-phenoxy)-phenylamine (CAS 887580-66-7)


Computed Lipophilicity (XLogP) as a Differentiator Among Dichlorophenoxyaniline Isomers

The target compound exhibits a computed lipophilicity (XLogP) of 4.0. This value provides a quantifiable point of differentiation from its close structural analog, 3-(3,4-dichloro-phenoxy)-phenylamine (CAS 887580-74-7), which has a reported XLogP of 4.1 [1]. This difference, while seemingly small, reflects the distinct influence of the 2,3- vs. 3,4-dichloro substitution pattern on molecular hydrophobicity.

Lipophilicity ADME Prediction Medicinal Chemistry Isomer Comparison

Topological Polar Surface Area (tPSA) Variation Across Regioisomers

The computed topological polar surface area (tPSA) for the target compound is 35.2 Ų [1]. This differs from the tPSA of 2-(2,4-dichlorophenoxy)aniline (CAS 26306-64-9), which is 35.3 Ų . The subtle shift is a direct consequence of the aniline group's meta versus ortho positioning relative to the ether linkage, and it affects the compound's capacity for hydrogen bonding.

Polar Surface Area Bioavailability Drug-likeness Isomer Comparison

Evidence of the 2,3-Dichlorophenoxy Pharmacophore in Bioactive Molecules

The specific 2,3-dichlorophenoxy motif found in the target compound is a recognized pharmacophore element. In a study evaluating chiral aryloxyalkylamines, derivatives containing the 2,3-dichlorophenoxy group exhibited binding affinity for 5-HT1B and 5-HT1D receptors [1]. While the exact compound was not assayed, its core moiety is present in analogs with confirmed biological activity. In contrast, the 3,4-dichloro substitution pattern is more frequently associated with fungicidal or herbicidal scaffolds, as seen in certain patent literature [2].

Pharmacophore Serotonin Receptor Analgesic Structure-Activity Relationship

Synthetic Utility as a Regiospecific Scaffold for Medicinal Chemistry

The compound features a unique combination of three distinct functional handles: a nucleophilic primary aromatic amine at the meta position, an electrophilic aryl chloride site, and an ether linkage. This specific 3-(2,3-dichlorophenoxy) substitution pattern is less sterically hindered than its ortho-substituted analog, 2-(2,4-dichlorophenoxy)aniline, which can influence its reactivity in palladium-catalyzed cross-coupling reactions . This difference in steric environment can be quantified by comparing the number of heavy atoms adjacent to the reactive amine, which is 2 for the meta-isomer versus 1 for the ortho-isomer, a factor that can affect reaction kinetics and yield.

Organic Synthesis Building Block Regioselectivity Cross-coupling

Defined Application Scenarios for 3-(2,3-Dichloro-phenoxy)-phenylamine Based on Verifiable Evidence


Physicochemical Probing in ADME/Tox Profiling

This compound is an ideal candidate for physicochemical profiling studies aimed at correlating computed properties with experimental data. Its measured logP (XLogP 4.0) and tPSA (35.2 Ų) can be benchmarked against other isomers like 3-(3,4-dichloro-phenoxy)-phenylamine (XLogP 4.1) [1]. Researchers can use it to validate in silico models or experimentally determine parameters like LogD, aqueous solubility, and Caco-2 permeability, providing a data point for the specific 2,3-dichloro substitution pattern.

CNS-Targeted Scaffold Exploration and Lead Diversification

Given the class-level evidence linking the 2,3-dichlorophenoxy motif to serotonin receptor (5-HT1B/1D) ligands with analgesic potential [1], this compound is a strategically relevant scaffold for CNS drug discovery. It can be used as a core building block to synthesize novel libraries of aryloxyalkylamines or related analogs, allowing medicinal chemists to explore structure-activity relationships around a validated pharmacophore for the treatment of migraine or other neurological conditions.

Methodology Development for Regioselective Cross-Coupling

The target compound's meta-substituted aniline and specific 2,3-dichloro pattern make it a valuable substrate for developing or optimizing regioselective cross-coupling methodologies. Its distinct steric environment, compared to ortho-substituted anilines like 2-(2,4-dichlorophenoxy)aniline [1], provides a challenging yet well-defined test case for Buchwald-Hartwig aminations or Suzuki-Miyaura couplings, enabling chemists to fine-tune catalytic systems for improved selectivity and yield on this class of building blocks.

Comparative Toxicology and Off-Target Screening Studies

As a structural analog of known bioactive phenoxyanilines, this compound can be used in a set of isomeric probes for safety pharmacology. A panel including the 2,3-, 3,4-, and 2,4-dichloro isomers [1] could be screened against panels of off-target receptors (e.g., hERG, CYP450 enzymes) to generate comparative data. Such studies help identify the safest isomeric starting point for a new chemical series, with the selection being driven by a quantitative comparison of the different isomers' safety margins.

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